molecular formula C9H11NO2 B084026 (6-Methylpyridin-2-yl)methyl acetate CAS No. 13287-64-4

(6-Methylpyridin-2-yl)methyl acetate

Cat. No. B084026
CAS RN: 13287-64-4
M. Wt: 165.19 g/mol
InChI Key: ZRNXOHYTSIFSDP-UHFFFAOYSA-N
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Description

“(6-Methylpyridin-2-yl)methyl acetate” is a chemical compound with the molecular formula C9H11NO2 . It is also known as ethyl (6-methyl-2-pyridinyl)acetate .


Synthesis Analysis

The synthesis of compounds similar to “(6-Methylpyridin-2-yl)methyl acetate” has been reported in various studies. For instance, a series of novel 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . Another study described the synthesis of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its Co(II), Ni(II) and Cu(II) complexes . A patent also described a process for preparing 1-(6-methylpyridin-3-yl)-2 .


Chemical Reactions Analysis

A study reported the selective oxygenation of C–H and C=C bonds with H2O2 by high-spin cobalt (II)-carboxylate complexes . The study involved the use of a compound similar to “(6-Methylpyridin-2-yl)methyl acetate”. The proposed catalytic reaction involves a carboxylate-bridged dicobalt complex in the activation of H2O2 followed by the oxidation of substrates by a metal-based oxidant .


Physical And Chemical Properties Analysis

“(6-Methylpyridin-2-yl)methyl acetate” has a molecular weight of 165.18900 . It has a density of 1.088 g/cm3 and a boiling point of 221.7ºC at 760 mmHg . The melting point was not available in the retrieved documents .

Safety And Hazards

The safety data sheet for a similar compound, methyl acetate, indicates that it is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study of “(6-Methylpyridin-2-yl)methyl acetate” and similar compounds could involve their potential biological activities. For instance, a series of novel 2-methylpyridines were synthesized and evaluated for their anti-fibrotic activities . Another study synthesized and characterized a series of novel pyridine derivatives for their potential as chiral dopants for liquid crystals .

properties

IUPAC Name

(6-methylpyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-4-3-5-9(10-7)6-12-8(2)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNXOHYTSIFSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303004
Record name (6-methylpyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methylpyridin-2-yl)methyl acetate

CAS RN

13287-64-4
Record name 2-Pyridinemethanol, 6-methyl-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13287-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 155723
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13287-64-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155723
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-methylpyridin-2-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2,6-dimethylpyridine 1-oxide (980 mg, 0.79 mmol) in acetic anhydride (5 mL) was refluxed for 1 h. The reaction mixture was then concentrated in vacuo to obtain the crude product. The crude material was purified via silica gel column chromatography using 20% ethyl acetate in hexanes to afford (6-methylpyridin-2-yl)methyl acetate (1.0 g) as a solid.
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetic anhydride (23 ml) was heated to 110° C. and 2,6-lutidine-N-oxide (20 g) was added dropwise over 1 hour. The solution was heated at 110° C. for five hours. After cooling, the crude mixture was distilled to yield 2-acetoxymethyl-6-methylpyridine (18.4 g, b.p. 110-120° C. @ 15 mmHg).
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

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